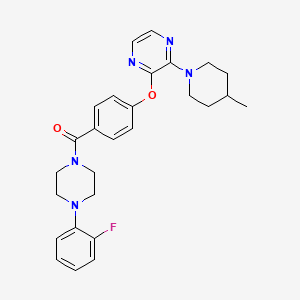

![molecular formula C14H13BrFN3O3S2 B2845950 4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034335-69-6](/img/structure/B2845950.png)

4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

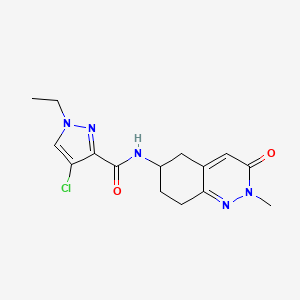

4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is an intriguing compound in the realm of synthetic chemistry. The structure comprises a thiophene carboxamide backbone modified with bromine, fluoro, and methyl functional groups, making it versatile for various chemical and pharmacological applications.

Preparation Methods

Synthetic Routes:

Starting materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide in an organic solvent.

Functionalization: The intermediate is reacted with 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine in the presence of coupling agents like carbodiimides to form the amide bond.

Reaction Conditions: Generally carried out under mild temperatures (room temperature to 50°C) and inert atmosphere (argon or nitrogen).

Industrial Production Methods: Industrial-scale production mirrors laboratory methods but emphasizes high yields, efficiency, and purity. This often involves optimizing solvent choices and reaction times, utilizing flow chemistry techniques, and implementing robust purification strategies such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles like amines or thiols under suitable conditions (basic medium, elevated temperatures).

Oxidation/Reduction: The thiophene ring and amide linkage can undergo redox reactions with common oxidizing (potassium permanganate) or reducing agents (lithium aluminium hydride).

Addition Reactions: The double bonds in the thiophene ring can participate in addition reactions with reagents like hydrogen halides.

Substitution: Reagents such as sodium azide or ammonia in DMF, temperature ranging from 50°C to 80°C.

Oxidation: Potassium permanganate in water, room temperature.

Reduction: Lithium aluminium hydride in ether, under reflux conditions.

Substitution Products: Derivatives with different nucleophilic groups replacing bromine.

Oxidation Products: Oxidized thiophene derivatives.

Reduction Products: Thiophene carboxamide derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: This compound serves as a precursor or intermediate in synthesizing more complex molecules for material science and organic electronics.

Biology: Research is investigating its potential bioactive properties, particularly its interactions with biological macromolecules, which could lead to new therapeutic agents.

Medicine: Pharmacological studies are exploring its utility as a scaffold for developing drugs targeting specific enzymes or receptors.

Industry: Its chemical robustness and functional versatility make it suitable for applications in dye manufacturing, photochemical sensors, and as a component in organic photovoltaics.

Mechanism of Action

The mechanism by which this compound exerts effects is linked to its ability to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. It can modulate enzymatic activity, receptor binding, or alter cellular pathways. Specific pathways involve the inhibition of certain enzymes and receptor agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds:

4-bromo-N-(2-(4-fluorobenzyl)phenyl)thiophene-2-carboxamide: Differing in the substitution pattern and aromatic attachments.

4-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide: Replacing bromine with chlorine.

Uniqueness: This compound's unique functional group pattern provides distinct reactivity and specificity in chemical reactions and biological interactions compared to its analogues.

Properties

IUPAC Name |

4-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN3O3S2/c1-18-11-3-2-10(16)7-12(11)19(24(18,21)22)5-4-17-14(20)13-6-9(15)8-23-13/h2-3,6-8H,4-5H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCIDXQIQRXENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)

![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2845879.png)

![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)

![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)

![N'-[2-methoxy-2-(thiophen-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2845890.png)